N-(2-Chloro-6-(trimethylsilyl)pyridin-3-YL)-pivalamide

Catalog No.
S831100
CAS No.
1142191-74-9
M.F
C13H21ClN2OSi
M. Wt
284.85 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Chloro-6-(trimethylsilyl)pyridin-3-YL)-pivala...

CAS Number

1142191-74-9

Product Name

N-(2-Chloro-6-(trimethylsilyl)pyridin-3-YL)-pivalamide

IUPAC Name

N-(2-chloro-6-trimethylsilylpyridin-3-yl)-2,2-dimethylpropanamide

Molecular Formula

C13H21ClN2OSi

Molecular Weight

284.85 g/mol

InChI

InChI=1S/C13H21ClN2OSi/c1-13(2,3)12(17)15-9-7-8-10(16-11(9)14)18(4,5)6/h7-8H,1-6H3,(H,15,17)

InChI Key

ZQGZINJHCZYAJD-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=C(N=C(C=C1)[Si](C)(C)C)Cl

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=C(C=C1)[Si](C)(C)C)Cl
  • Organic Chemistry

    The molecule contains a pyridine ring, a common functional group in many bioactive molecules. Researchers in organic chemistry might synthesize this compound to study its reactivity or use it as a building block for more complex molecules. PubChem, 2-Chloro-6-(trimethylsilyl)pyridine:

  • Materials Science

    The trimethylsilyl group is often used to modify the properties of molecules for materials science applications. Researchers might investigate how this group affects the physical or chemical properties of the molecule.

N-(2-Chloro-6-(trimethylsilyl)pyridin-3-yl)-pivalamide is a chemical compound with the CAS number 1142191-74-9 and a molecular weight of 284.86 g/mol. This compound features a pyridine ring substituted with a chlorine atom and a trimethylsilyl group, along with a pivalamide moiety. The structural complexity of this compound contributes to its unique properties and potential applications in various fields such as medicinal chemistry and biochemistry.

Typical of amides and pyridines. Notably, it may undergo:

  • Nucleophilic substitution reactions, particularly at the chlorine atom, allowing for the introduction of different nucleophiles.
  • Hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
  • Deprotection reactions involving the trimethylsilyl group, which can be removed under specific conditions to yield hydroxyl functionalities.

This compound has demonstrated notable biological activity, particularly in antiviral research. It has been found to inhibit viral replication in vitro, suggesting potential therapeutic applications against viral infections . The mechanism of action is thought to involve interference with viral entry or replication processes, although further studies are necessary to elucidate the exact pathways involved.

The synthesis of N-(2-Chloro-6-(trimethylsilyl)pyridin-3-yl)-pivalamide typically involves several steps:

  • Formation of the pyridine derivative: Starting from appropriate precursors, a chlorination reaction introduces the chlorine substituent at the 2-position of the pyridine ring.
  • Introduction of the trimethylsilyl group: This can be achieved through silylation reactions using trimethylsilyl chloride in the presence of a base.
  • Amidation: The final step involves reacting the pyridine derivative with pivaloyl chloride to form the pivalamide linkage.

These steps may vary based on specific laboratory conditions and desired yields.

N-(2-Chloro-6-(trimethylsilyl)pyridin-3-yl)-pivalamide has several applications:

  • Medicinal Chemistry: Its antiviral properties make it a candidate for drug development targeting viral diseases.
  • Biochemical Research: The compound is used in proteomics research due to its ability to interact with biological macromolecules .
  • Chemical Synthesis: It serves as an intermediate in organic synthesis for creating more complex molecules.

Studies on N-(2-Chloro-6-(trimethylsilyl)pyridin-3-yl)-pivalamide have focused on its interactions with various biological targets. These include:

  • Protein Binding Assays: Evaluating how effectively this compound binds to proteins involved in viral replication.
  • Cellular Uptake Studies: Understanding how this compound enters cells and its subsequent effects on cellular processes.

These interactions are crucial for assessing its potential therapeutic efficacy and safety profile.

Several compounds share structural or functional similarities with N-(2-Chloro-6-(trimethylsilyl)pyridin-3-yl)-pivalamide. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
N-(2-Chloropyridin-3-yl)pivalamideChlorinated pyridine with pivalamideLack of trimethylsilyl group
N-(6-Methylpyridin-3-yl)pivalamideMethylated pyridine instead of chlorinatedDifferent substitution pattern affecting reactivity
2-Amino-N-(2-chloropyridin-3-yl)pivalamideContains an amino group in place of trimethylsilylEnhanced hydrogen bonding potential

The uniqueness of N-(2-Chloro-6-(trimethylsilyl)pyridin-3-yl)-pivalamide lies in its combination of halogenation and silylation, which may provide distinct reactivity profiles and biological activities compared to these similar compounds.

Wikipedia

N-[2-Chloro-6-(trimethylsilyl)pyridin-3-yl]-2,2-dimethylpropanamide

Dates

Modify: 2023-08-16

Explore Compound Types